molecular formula C7H5BrFN3 B8202842 7-bromo-5-fluoro-1H-indazol-3-amine

7-bromo-5-fluoro-1H-indazol-3-amine

Cat. No.: B8202842
M. Wt: 230.04 g/mol
InChI Key: LEJPYITYWAOEPL-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-1H-indazol-3-amine is a halogenated indazole derivative characterized by a bromine atom at the 7-position and a fluorine atom at the 5-position of the indazole core, with an amine group at the 3-position. This compound is of significant interest in medicinal chemistry due to its structural similarity to intermediates used in antiviral drug development, such as lenacapavir, a long-acting HIV-1 capsid inhibitor . Its synthesis typically involves cyclization of substituted benzonitriles with hydrazine derivatives under controlled conditions, followed by halogenation steps to introduce bromine and fluorine substituents . The compound’s physicochemical properties, including moderate solubility in polar solvents and stability under acidic conditions, make it suitable for further functionalization in drug discovery pipelines.

Properties

IUPAC Name

7-bromo-5-fluoro-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFN3/c8-5-2-3(9)1-4-6(5)11-12-7(4)10/h1-2H,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJPYITYWAOEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=NN2)N)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis typically begins with substituted benzonitrile derivatives. For 7-bromo-5-fluoro-1H-indazol-3-amine, 2-fluoro-4-bromobenzonitrile serves as the primary precursor. This compound is synthesized via two approaches:

Bromination of 2-Fluorobenzonitrile

  • Reagents : N-Bromosuccinimide (NBS), sulfuric acid (H₂SO₄).

  • Conditions :

    • NBS (1.07 equiv.) and H₂SO₄ (10 equiv.) at 25°C for 18 hours.

    • Yields: 75–80% after recrystallization.

  • Mechanism : Electrophilic aromatic substitution facilitated by sulfuric acid, selectively brominating the para position relative to the nitrile group.

Alternative Halogenation Methods

  • Direct fluorination of brominated precursors is less common due to competing side reactions.

Cyclization with Hydrazine

The cyclization of 2-fluoro-4-bromobenzonitrile with hydrazine forms the indazole core. Key variations include:

Standard Cyclization Protocol

  • Reagents : Hydrazine hydrate (4 equiv.), sodium acetate (1.2 equiv.).

  • Solvent : 2-Methyltetrahydrofuran (2-MeTHF).

  • Conditions :

    • Reflux at 95°C for 18 hours.

    • Yield: 50–56% after recrystallization.

  • Regioselectivity : The solvent (2-MeTHF) favors cyclization at the nitrile group, minimizing competing nucleophilic aromatic substitution (SNAr) at the bromine.

Solvent Screening and Optimization

SolventTemperatureRegioselectivity (7-Bromo-5-fluoro : Other Isomers)Yield (%)
NMP60°C50:5045
DMSO60°C55:4548
2-MeTHF95°C70:3056
Ethanol80°C60:4052

Data adapted from.

Recrystallization

  • Solvent System : Methanol/water (80:20 v/v).

  • Process :

    • Dissolve crude product in hot MeOH/H₂O.

    • Cool to room temperature to precipitate the desired isomer.

    • Filter and wash with methyl tert-butyl ether (MTBE).

  • Purity : 96–98% (qNMR).

Column Chromatography

  • Less preferred due to scalability issues, but effective for small-scale purification (silica gel, hexanes/EtOAc).

Scale-Up and Industrial Considerations

Hundred-Gram Scale Demonstration

  • Bromination : 300 g of 2-fluorobenzonitrile yields 225–240 g of 2-fluoro-4-bromobenzonitrile.

  • Cyclization : 80 g of precursor affords 38–45 g of this compound.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
NBS Bromination + 2-MeTHF CyclizationHigh regioselectivity, scalableRequires controlled acid conditions56
Direct FluorinationFewer stepsLow yield due to side reactions<30
Suzuki CouplingModular functionalizationRequires pre-functionalized boronic acids60–70

Suzuki coupling is applicable for post-cyclization modifications .

Chemical Reactions Analysis

Types of Reactions

7-bromo-5-fluoro-1H-indazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced species .

Scientific Research Applications

Table 1: Synthesis Overview

StepReaction TypeConditionsYield (%)
1BrominationNBS, DMSO, 60°C76-81
2CyclizationHydrazine hydrate, reflux53
3FluorinationSelective fluorination agentsTBD

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including 7-bromo-5-fluoro-1H-indazol-3-amine. It has been evaluated against various cancer cell lines, demonstrating promising inhibitory effects.

  • Cell Lines Tested :
    • A549 (Lung Cancer)
    • K562 (Chronic Myeloid Leukemia)
    • PC-3 (Prostate Cancer)
    • Hep-G2 (Hepatoma)

The compound exhibited significant cytotoxicity against the K562 cell line with an IC50 value of approximately 5.15 µM, indicating its potential as an anticancer agent .

Antiviral Activity

This compound is also noted for its antiviral properties, particularly as a capsid inhibitor for HIV. Its structural characteristics allow it to interfere with viral replication processes effectively.

Anticancer Studies

In a recent study, a series of indazole derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines. The results indicated that compounds similar to this compound showed selective toxicity towards cancer cells while sparing normal cells .

Antiviral Research

Research focusing on the antiviral applications of indazole derivatives has demonstrated that compounds like this compound can inhibit HIV replication effectively. Its incorporation into therapeutic regimens could enhance treatment outcomes for patients with HIV .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 7-bromo-5-fluoro-1H-indazol-3-amine, highlighting differences in substituents and functional groups:

Compound Name Substituents (Position) Functional Groups Key Applications/Findings Reference
7-Bromo-4-chloro-1H-indazol-3-amine Br (7), Cl (4) NH2 (3) Intermediate for lenacapavir synthesis
5-Bromo-1-methyl-1H-indazol-3-amine Br (5), CH3 (1) NH2 (3) α-Glucosidase inhibition, antioxidant
6-Bromo-4-fluoro-1H-indazol-3-amine Br (6), F (4) NH2 (3) Under investigation for kinase inhibition
5-Bromo-7-fluoro-1H-indazole-3-carboxylic acid Br (5), F (7) COOH (3) Potential protease inhibitor scaffold
7-Bromo-5-fluoro-2-methyl-2H-indazole Br (7), F (5), CH3 (2) NH2 (3) Improved metabolic stability in preclinical studies

Key Observations:

  • Substituent Position Effects : The position of halogens significantly impacts biological activity. For example, 7-bromo-4-chloro-1H-indazol-3-amine (lenacapavir intermediate) shows antiviral activity due to optimal halogen placement for capsid binding , whereas 6-bromo-4-fluoro-1H-indazol-3-amine exhibits distinct kinase inhibition profiles .
  • Functional Group Influence : Replacing the 3-amine with a carboxylic acid (as in 5-bromo-7-fluoro-1H-indazole-3-carboxylic acid) reduces basicity and alters solubility, affecting target engagement .
  • Methyl Substitution : Adding a methyl group at the 1- or 2-position (e.g., 5-bromo-1-methyl-1H-indazol-3-amine) enhances metabolic stability but may reduce solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-bromo-5-fluoro-1H-indazol-3-amine, and how is its purity validated?

  • Methodology : Synthesis typically involves sequential halogenation of the indazole core. Bromination (e.g., using N-bromosuccinimide) and fluorination (via electrophilic substitution or palladium-catalyzed coupling) are common steps . Characterization includes 1^1H/13^{13}C NMR, LC-MS, and HPLC for purity validation (>95%). Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Q. Which biological assays are suitable for initial screening of this compound?

  • Methodology : Enzymatic inhibition assays (e.g., α-glucosidase or monoamine oxidase) are prioritized due to structural similarities to bioactive brominated indazoles . Antioxidant potential is evaluated via DPPH radical scavenging assays. For antifungal activity, microdilution assays against Candida or Aspergillus strains are recommended .

Q. How can researchers mitigate solubility challenges during in vitro testing?

  • Methodology : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween 80) to enhance aqueous solubility. Pre-formulation studies with polar aprotic solvents (e.g., PEG 300) are advised for in vivo applications. Solubility parameters should be quantified via UV-Vis spectroscopy or HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

  • Methodology : Employ factorial design (e.g., Box-Behnken or central composite design) to evaluate variables like temperature, catalyst loading, and solvent polarity. Computational reaction path searches (using density functional theory) predict intermediates and transition states, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for halogenated indazoles?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to map interactions between the compound and target proteins (e.g., α-glucosidase). Compare with analogs (e.g., 5-bromo-3-(4-fluorophenyl)-1H-indazole) to isolate substituent effects. Validate via site-directed mutagenesis of key binding residues .

Q. How can computational methods predict metabolic stability and toxicity of this compound?

  • Methodology : Perform in silico ADMET profiling using tools like SwissADME or ProTox-II. Quantum mechanical calculations (e.g., COSMO-RS) model metabolic pathways, focusing on debromination or defluorination risks. Cross-reference with hepatic microsomal stability assays .

Q. What advanced analytical techniques address hygroscopicity or polymorphic transitions in this compound?

  • Methodology : Dynamic vapor sorption (DVS) quantifies hygroscopicity, while powder X-ray diffraction (PXRD) identifies polymorphs. For hygroscopic batches, lyophilization with cryoprotectants (e.g., trehalose) improves stability. Pair with thermogravimetric analysis (TGA) to assess decomposition thresholds .

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